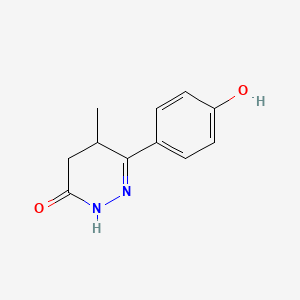
6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Overview
Description
6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of dihydropyridazinones This compound features a hydroxyphenyl group and a methyl group attached to a dihydropyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with methylhydrazine, followed by cyclization to form the dihydropyridazinone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The dihydropyridazinone ring can be reduced to form tetrahydropyridazinone derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation over platinum or palladium catalysts can be used for reduction reactions.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydropyridazinone derivatives.
Substitution: Ethers or esters of the hydroxyphenyl group.
Scientific Research Applications
6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can also participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenyl derivatives: Compounds such as 4-hydroxyphenylacetic acid and 4-hydroxyphenylpyruvic acid share the hydroxyphenyl group.
Dihydropyridazinone derivatives: Compounds like 4,5-dihydropyridazin-3(2H)-one and its methyl-substituted analogs are structurally similar.
Uniqueness
6-(4-Hydroxyphenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to the specific combination of the hydroxyphenyl group and the dihydropyridazinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-10(15)12-13-11(7)8-2-4-9(14)5-3-8/h2-5,7,14H,6H2,1H3,(H,12,15) |
InChI Key |
UENUKLJEZNFGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














